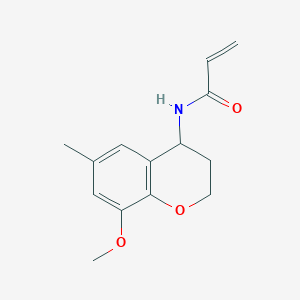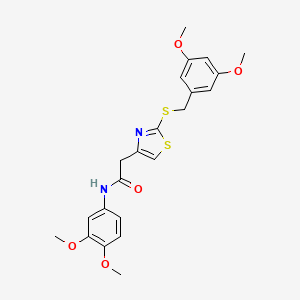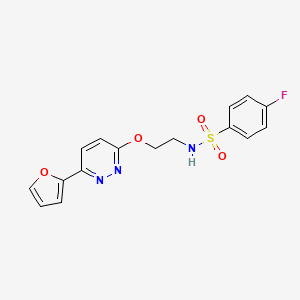
1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride
概要
説明
1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride is an organic compound that features a pyrazole ring substituted with a tert-butyl group and a chloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride typically involves the chloromethylation of 1-tert-butyl-1H-pyrazole. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) under controlled conditions . The reaction proceeds via the formation of a chloromethyl cation, which then undergoes electrophilic substitution on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can modify the pyrazole ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-tert-butyl-4-(azidomethyl)-1H-pyrazole, while oxidation with potassium permanganate can produce 1-tert-butyl-4-(carboxymethyl)-1H-pyrazole.
科学的研究の応用
1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used to study the effects of pyrazole derivatives on biological systems, including enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism of action of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
類似化合物との比較
Similar Compounds
1-tert-butyl-4-(chloromethyl)benzene: This compound has a similar structure but with a benzene ring instead of a pyrazole ring.
4-tert-butylbenzyl chloride: Another related compound with a benzene ring and a chloromethyl group.
Uniqueness
1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride is unique due to the presence of the pyrazole ring, which imparts different electronic and steric properties compared to benzene derivatives. This uniqueness can lead to distinct reactivity and biological activity, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
1-tert-butyl-4-(chloromethyl)pyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2.ClH/c1-8(2,3)11-6-7(4-9)5-10-11;/h5-6H,4H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYZDBVWNDYSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2716097.png)
![4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2716099.png)

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2716105.png)
![N-tert-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716106.png)
![3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2716107.png)

![2-[(4-Methylpiperazino)methyl]benzaldehyde](/img/structure/B2716109.png)


![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide](/img/structure/B2716113.png)



